(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid
Overview
Description
(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a phenyl group attached to the butyric acid backbone. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through various methods, including aldol condensation or Michael addition.
Introduction of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or Friedel-Crafts acylation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often employ large-scale batch reactors and continuous flow systems to optimize yield and purity. Enzymatic synthesis and biocatalysis are also explored to achieve high enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various N-protected amino acids or amides
Scientific Research Applications
(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a drug intermediate and in the development of novel therapeutics.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It modulates biochemical pathways related to amino acid metabolism, protein synthesis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid: A diastereomer with different stereochemistry.
(2S,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid: Another diastereomer with distinct properties.
(2S,3R)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid: A diastereomer with unique reactivity.
Uniqueness
(2R,3S)-2-tert-Butoxycarbonylamino-3-phenyl butyric acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers. This makes it valuable in stereoselective synthesis and chiral resolution processes .
Properties
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-CMPLNLGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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